
chlorozinc(1+);hept-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorozinc(1+);hept-1-yne is a compound that combines a chlorozinc cation with hept-1-yne, a hydrocarbon belonging to the alkynes group characterized by a carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-1-yne can be synthesized through various methods. One common laboratory method involves the reaction of a hexyl halide with sodium acetylide, producing hept-1-yne as a result . Another method involves the partial hydrogenation of hept-1-yne using supported palladium and tungsten catalysts .
Industrial Production Methods
Industrial production of hept-1-yne typically involves the elimination reactions of dihalides. This process begins with the electrophilic addition of a halogen to an alkene bond to form a dihaloalkane, followed by a double E2 elimination process to form the alkyne .
Chemical Reactions Analysis
Types of Reactions
Hept-1-yne undergoes various chemical reactions typical of alkynes, including:
Addition Reactions: Hept-1-yne can undergo addition reactions with strong acids, halogens, and hydrogen halides.
Oxidation and Reduction: It can be partially hydrogenated to form alkenes using catalysts like palladium and tungsten.
Substitution Reactions: Terminal alkynes like hept-1-yne can be deprotonated by strong bases to form alkynide anions, which are good nucleophiles for substitution reactions.
Common Reagents and Conditions
Hydrogen Halides (HX): Used in addition reactions following Markovnikov’s Rule.
Palladium and Tungsten Catalysts: Used in partial hydrogenation reactions.
Strong Bases (e.g., NaNH2): Used for deprotonation and subsequent substitution reactions.
Major Products
Haloalkanes and Haloalkenes: Formed from addition reactions with halogens and hydrogen halides.
Scientific Research Applications
Hept-1-yne has several applications in scientific research:
Biology and Medicine: Investigated for its potential in synthesizing biologically active compounds.
Mechanism of Action
The mechanism of action for reactions involving hept-1-yne typically involves the high electron density of the triple bond, which makes it susceptible to electrophilic attack. For example, in addition reactions, the π electrons of the triple bond attack the electrophile, forming a covalent bond and resulting in a carbocation intermediate . This intermediate is then attacked by a nucleophile, completing the reaction.
Comparison with Similar Compounds
Hept-1-yne can be compared with other terminal alkynes such as:
Propyne (C3H4): A simpler alkyne with similar reactivity but fewer carbon atoms.
But-1-yne (C4H6): Another terminal alkyne with similar chemical properties.
Pent-1-yne (C5H8): Slightly longer carbon chain but similar reactivity.
Hept-1-yne is unique due to its specific carbon chain length, which influences its physical properties and reactivity compared to shorter or longer alkynes.
Properties
CAS No. |
64146-57-2 |
|---|---|
Molecular Formula |
C7H11ClZn |
Molecular Weight |
196.0 g/mol |
IUPAC Name |
chlorozinc(1+);hept-1-yne |
InChI |
InChI=1S/C7H11.ClH.Zn/c1-3-5-7-6-4-2;;/h3,5-7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
XPXYTJCKDRFUNI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC#[C-].Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)


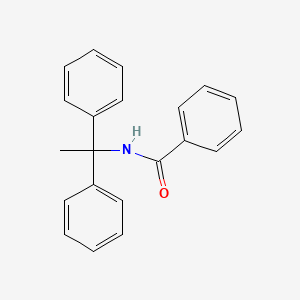

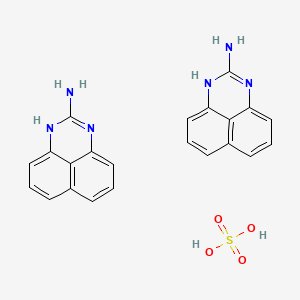
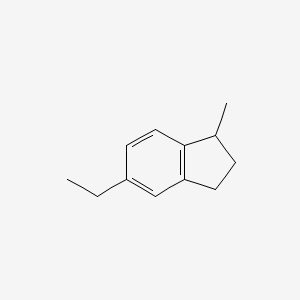
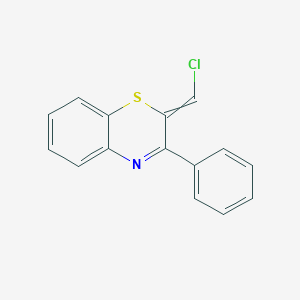

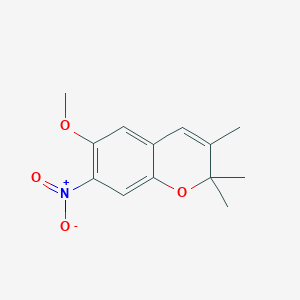
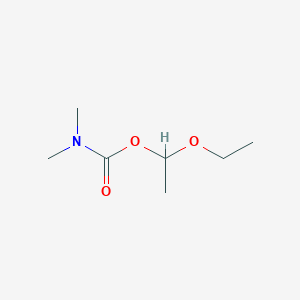
![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
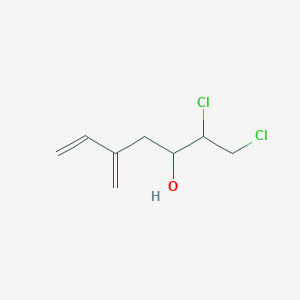
![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
